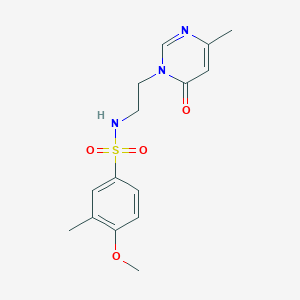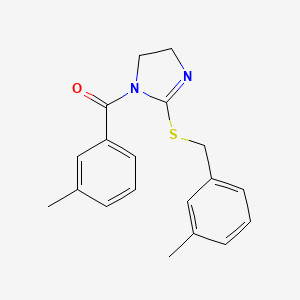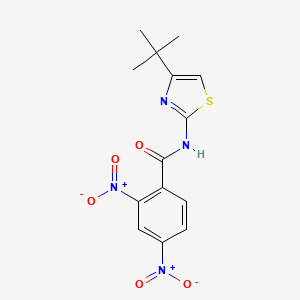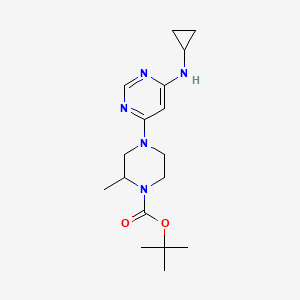
tert-Butyl 4-(6-(cyclopropylamino)pyrimidin-4-yl)-2-methylpiperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 4-(6-(cyclopropylamino)pyrimidin-4-yl)-2-methylpiperazine-1-carboxylate: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring substituted with a tert-butyl ester group and a cyclopropylamino group attached to a pyrimidinyl moiety.
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through a multi-step reaction starting with the appropriate pyrimidinyl precursor.
One common method involves the reaction of 6-(cyclopropylamino)pyrimidin-4-ol with tert-butyl chloroformate in the presence of a base such as triethylamine.
The reaction is typically carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods:
Industrial-scale synthesis may involve continuous flow chemistry to ensure consistent quality and yield.
Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially at the methyl group on the piperazine ring.
Reduction: Reduction reactions may target the pyrimidinyl ring.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidinyl nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidines or piperazines.
Chemistry:
The compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
It may serve as a ligand in coordination chemistry, forming complexes with transition metals.
Biology:
Potential use as a probe in biological studies to investigate cellular processes.
It may be employed in the development of new pharmaceuticals or as a tool in biochemistry research.
Medicine:
The compound could be explored for its therapeutic properties, possibly as an inhibitor of specific enzymes or receptors.
Research into its pharmacokinetics and pharmacodynamics may reveal its potential as a drug candidate.
Industry:
Use in the synthesis of agrochemicals or materials with specific properties.
Potential application in the development of new materials with unique chemical or physical characteristics.
作用机制
The exact mechanism of action of tert-Butyl 4-(6-(cyclopropylamino)pyrimidin-4-yl)-2-methylpiperazine-1-carboxylate depends on its specific application. For instance, if used as a pharmaceutical, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved would be determined by the nature of these interactions and the downstream effects.
相似化合物的比较
N-tert-butyl-N-cyclopropyl-6-(methylthio)-1,3,5-triazine-2,4-diamine: Similar in structure but with a triazine ring instead of pyrimidine.
2-tert-butyl-4-(6-(cyclopropylamino)pyrimidin-4-yl)-piperazine-1-carboxylate: Similar structure but without the methyl group on the piperazine ring.
Uniqueness:
The presence of the tert-butyl ester group and the cyclopropylamino group on the pyrimidinyl ring distinguishes this compound from others, potentially leading to unique chemical and biological properties.
属性
IUPAC Name |
tert-butyl 4-[6-(cyclopropylamino)pyrimidin-4-yl]-2-methylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2/c1-12-10-21(7-8-22(12)16(23)24-17(2,3)4)15-9-14(18-11-19-15)20-13-5-6-13/h9,11-13H,5-8,10H2,1-4H3,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELXUWRMTZGDNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C2=NC=NC(=C2)NC3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,6,9-Trioxaspiro[4.5]decan-10-one](/img/structure/B2382739.png)
![N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2382740.png)
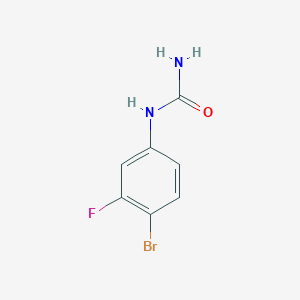
![{4-[1-Methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]piperazino}(phenyl)methanone](/img/structure/B2382742.png)
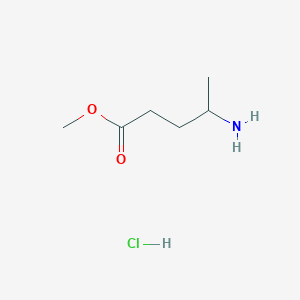
![1-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-N,4-bis(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2382747.png)

![7-butyl-6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2382751.png)
